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(S)-(-)-3-Chloro-1-phenyl-1-
Compound Name:
propanol

Cat. No.: B023743

An In-depth Technical Guide to (S)-(-)-3-Chloro-1-phenyl-1-propanol

Abstract

(S)-(-)-3-Chloro-1-phenyl-1-propanol is a chiral alcohol that serves as a critical intermediate
in the synthesis of various active pharmaceutical ingredients (APIs). Its specific
stereochemistry is crucial for the efficacy and safety of the final drug products. This document
provides a comprehensive overview of its structure, stereochemistry, physicochemical
properties, synthesis, and applications, with a focus on its role in drug development. Detailed
experimental protocols and data are presented to support researchers and scientists in the
pharmaceutical industry.

Chemical Structure and Stereochemistry

(S)-(-)-3-Chloro-1-phenyl-1-propanol, with the IUPAC name (1S)-3-chloro-1-phenylpropan-1-
ol, is an organochlorine compound and an aromatic alcohol.[1] The molecule contains a single
stereogenic center at the carbon atom bonded to the hydroxyl group (C1). The "(S)"
designation in its name refers to the specific spatial arrangement of the substituents around
this chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The "(-)" indicates
that this enantiomer is levorotatory, meaning it rotates plane-polarized light to the left.[2]

The structural formula is CICH2CH2CH(CesHs)OH.[3] Its three-dimensional structure is
fundamental to its utility as a chiral building block, ensuring stereospecificity in the synthesis of
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complex drug molecules.[4]

Chemical Structure of (S)-(-)-3-Chloro-1-phenyl-1-propanol
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Caption: 2D representation of (S)-(-)-3-Chloro-1-phenyl-1-propanol's structure.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-(-)-3-Chloro-1-phenyl-1-propanol is
provided in the table below. This data is essential for its handling, storage, and use in synthetic
procedures.
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Property Value Reference(s)
CAS Number 100306-34-1 [1][3][5]
Molecular Formula CoH11CIO [1][3]
Molecular Weight 170.64 g/mol [11[3]

White to light yellow crystal
Appearance _ [2][3]

powder or solid.[2]
Melting Point 58-60 °C [3][5]

Optical Rotation

[0]*°/D -25°,c=1in

chloroform

[3]

Optical Purity (ee)

Typically =298% (GLC)

[3]

Solubility

Sparingly soluble in water;
miscible with organic solvents
like ethanol, ether, and

acetone.

[2]

Storage Temperature

Ambient temperatures

[2]

InChl Key

JZFUHAGLMZWKTF-
VIFPVBQESA-N

[1]3]

SMILES String

O--INVALID-LINK--c1cccecl

[3]

Synthesis and Manufacturing

The primary route for synthesizing (S)-(-)-3-Chloro-1-phenyl-1-propanol is the

enantioselective reduction of 3-chloropropiophenone.[2] This transformation can be achieved

using various chiral catalysts and reducing agents, including both chemical and biological

methods.
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Caption: General workflow for the asymmetric synthesis of the target compound.

Detailed Experimental Protocol: Asymmetric Transfer
Hydrogenation

The following protocol describes the synthesis of (S)-(-)-3-Chloro-1-phenyl-1-propanol from
3-chloropropiophenone via asymmetric transfer hydrogenation, achieving high yield and good
enantiomeric excess.[5]

Materials and Equipment:

¢ 3-Chloropropiophenone ([3-chloropropiophenone)
o Potassium formate (HCOOK)

o Cp*IrCI[(S,S)-MsDPEN] (catalyst)

o Toluene

e Deionized Water

e Schlenk tube

e Magnetic stirrer with heating

e Argon or Nitrogen supply

« Rotary evaporator

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b023743?utm_src=pdf-body-img
https://www.benchchem.com/product/b023743?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1222267.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Gas Chromatography (GC) system for ee% analysis
Procedure:

e Under an inert argon atmosphere, add 1.349 g (8.0 mmol) of 3-chloropropiophenone, 3.36 g
(40.0 mmol) of potassium formate, and 2.609 mg (4.0 umol) of the Cp*IrCI[(S,S)-MsDPEN]
catalyst to a 20 mL Schlenk tube.[5]

e Add 2 mL of toluene and 2 mL of deionized water to the reaction mixture.[5]
« Stir the resulting biphasic mixture vigorously at 50 °C for 24 hours.[5]

e Upon completion of the reaction (monitored by TLC or GC), allow the mixture to cool to room
temperature.

o Separate the organic phase and wash it three times with 3 mL of water.[5]

» Remove the toluene from the organic phase by distillation under reduced pressure to yield
the crude product.[5]

e The final product, optically active (S)-(-)-3-chloro-1-phenyl-1-propanol, is obtained. The
reported yield is 94% with an optical purity of 85% ee as confirmed by GC analysis.[5]

Other reported methods include asymmetric hydrogenation using iron-based chiral catalysts,
which can yield the product with up to 99% yield and 90% ee.[6]

Applications in Drug Development

(S)-(-)-3-Chloro-1-phenyl-1-propanol is a valuable building block in the pharmaceutical
industry due to its chiral nature.[4] Its primary application is as a key intermediate in the
synthesis of important drugs.
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Caption: Role as an intermediate in the synthesis of key pharmaceuticals.

» Atomoxetine: This compound is a crucial intermediate in the synthesis of Atomoxetine, a
selective norepinephrine reuptake inhibitor used for the treatment of Attention-
Deficit/Hyperactivity Disorder (ADHD).[4]

o Fluoxetine: It is also used in the preparation of the antidepressant (S)-fluoxetine.[6]

o General Organic Synthesis: Beyond specific drugs, it is a versatile compound useful in
various organic synthesis pathways where a chiral phenylpropanol backbone is required.[5]

[7]

Spectroscopic Data

Characterization of (S)-(-)-3-Chloro-1-phenyl-1-propanol is typically performed using
standard spectroscopic techniques. Publicly available spectral data includes:

» 'H NMR: Proton Nuclear Magnetic Resonance spectra are available for structural
confirmation.[8]

e 13C NMR: Carbon-13 NMR provides information on the carbon skeleton.
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o FTIR: Fourier-Transform Infrared spectroscopy helps identify functional groups, such as the
hydroxyl (-OH) and C-CI bonds.

o MS: Mass Spectrometry is used to confirm the molecular weight and fragmentation pattern.

[°]

Researchers can access these spectra from various chemical databases to verify the identity
and purity of their synthesized material.[8][9]

Safety and Handling

(S)-(-)-3-Chloro-1-phenyl-1-propanol is classified as a hazardous substance and requires
careful handling.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[1][3]

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280
(Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF
ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse
cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
Continue rinsing).[1][3]

o Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask,
chemical-resistant gloves, and safety glasses or goggles.[3]

o Storage: It should be stored in a well-ventilated place, and the container kept tightly closed. It
is classified under Storage Class 11 for combustible solids.[3]

Always consult the material safety data sheet (MSDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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